Descladinose Azithromycin-d3 is a modified derivative of the antibiotic azithromycin, specifically designed for research applications. This compound features the removal of the cladinose sugar moiety from azithromycin, along with the incorporation of deuterium atoms, which enhances its utility in various scientific studies, particularly in drug metabolism and pharmacokinetics.
Descladinose Azithromycin-d3 is synthesized from azithromycin, a well-known macrolide antibiotic derived from the fermentation of the bacterium Streptomyces erythreus. The compound is produced under controlled conditions and is available through specialized chemical suppliers for research purposes.
Descladinose Azithromycin-d3 falls under the category of stable isotope-labeled compounds. Its molecular formula is with a molecular weight of approximately 593.808 g/mol . It is classified as a pharmaceutical reference material and is utilized primarily in toxicological studies and analytical chemistry.
The synthesis of Descladinose Azithromycin-d3 involves several key steps:
The technical synthesis procedures often involve:
Descladinose Azithromycin-d3 can undergo various chemical reactions typical for macrolides and their derivatives:
Reactions involving Descladinose Azithromycin-d3 are often monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to assess conversion rates and product formation .
Descladinose Azithromycin-d3 functions similarly to azithromycin by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, blocking peptide translocation during translation.
The specific interactions at the molecular level include:
Relevant data on these properties are crucial for researchers when designing experiments involving this compound .
Descladinose Azithromycin-d3 is primarily used in scientific research applications including:
This compound's unique properties make it an essential tool for researchers studying macrolide antibiotics and their mechanisms in clinical settings.
Azithromycin—a semi-synthetic 15-membered macrolide—originates from the natural compound erythromycin. Its structural refinements have yielded enhanced pharmacokinetics and expanded therapeutic applications. The emergence of descladinose azithromycin (azithromycin lacking the cladinose sugar) and its deuterated isotopologue (descladinose azithromycin-d3) represents a convergence of strategic chemical modification and isotopic labeling. These innovations enable precise investigations into macrolide bioactivity, resistance mechanisms, and metabolic fate, positioning them as critical tools in modern drug development [5] [10].
The structural progression from erythromycin to azithromycin exemplifies targeted optimization to overcome pharmacological limitations. Erythromycin, a 14-membered macrolide, suffers from acid instability due to rapid intramolecular cyclization between its C6 hydroxyl and C9 ketone groups, forming inactive anhydro-forms under gastric conditions. Azithromycin—created by inserting a methyl-substituted nitrogen at C10—forms a 15-membered azalide ring. This reconfiguration enhances acid stability, prolongs tissue half-life, and amplifies activity against Gram-negative pathogens [5] [10].
Table 1: Evolution of Macrolide Structural Features
Compound | Ring Size | Key Structural Modifications | Functional Improvements | |
---|---|---|---|---|
Erythromycin | 14-membered | None (natural product) | Broad-spectrum activity; acid-labile | |
Azithromycin | 15-membered | 10-N-methylation; 9-keto reduction | Acid stability; prolonged half-life; enhanced tissue penetration | |
Ketolides (e.g., Telithromycin) | 14-membered | C3 cladinose removal; C11-C12 carbamate linker | Activity against MLSB-resistant strains | [5] [6] |
The C3-linked cladinose and C5-linked desosamine sugars remain conserved across generations. Desosamine mediates ribosome binding via hydrogen bonding to 23S rRNA nucleotides, while cladinose stabilizes this interaction through hydrophobic contacts. Azithromycin retains both sugars but mitigates erythromycin’s instability through ring expansion [5] [6].
Cladinose (L-mycarose)—a 3-O-methyl sugar—plays dual roles in azithromycin’s function. Structurally, it positions the macrolactone ring within the bacterial ribosome’s nascent peptide exit tunnel (NPET). Its 2′-hydroxyl forms a hydrogen bond with A2058 of 23S rRNA, while its methoxy group stabilizes adjacent hydrophobic residues. This precise orientation blocks polypeptide elongation during translation [1] [7].
Pharmacokinetically, cladinose influences stability and resistance profiles:
Table 2: Functional Impact of Cladinose in Azithromycin
Role | Mechanistic Basis | Consequence of Removal | |
---|---|---|---|
Ribosome Binding | H-bonding to A2058; hydrophobic stabilization | 8–32-fold loss of MIC against S. pneumoniae | |
Pharmacokinetics | Susceptibility to gastric hydrolysis | Formation of inactive DCA; reduced AUC in fed state | |
Resistance | Steric shielding of desosamine | Increased phosphorylation by Mph kinases | [1] [7] [8] |
Removing cladinose serves two strategic purposes: dissecting structure-activity relationships and circumventing biological resistance.
Table 3: Descladinose Azithromycin Analogues and Functional Outcomes
Analog | Structural Modification | Key Biological Properties | |
---|---|---|---|
5′′-epi-Azithromycin | C5′′ epimerization on cladinose | Loss of ribosome binding; retained anti-inflammatory activity | |
TEA 0777 | 3-O-(4-nitrophenacetyl) clarithromycin | Activity against MLSB-inducible S. aureus | |
FMA-0481 | C11–C12 cyclic carbamate + 3-O-pyridylacetyl | Activity against Erm-resistant S. pneumoniae | [2] [6] |
Stable isotope labeling employs non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N) to trace molecular fate without altering chemical behavior. Isotopologues like descladinose azithromycin-d3—deuterated at three positions—enable precise pharmacokinetic and mechanistic studies:
Table 4: Isotope Applications for Descladinose Azithromycin-d3
Application | Isotope Used | Analytical Method | Research Insight | |
---|---|---|---|---|
Metabolic Flux | ¹³C at C3 position | IRMS of breath ¹³CO₂ | Quantifies demethylation kinetics in pediatric populations | |
Resistance Kinetics | Azithromycin-d3 | LC-MS/MS phosphorylation assays | Measures MphK catalytic efficiency (kcat/Km) | |
Degradation Tracking | ¹³C-descladinose | Serum LC-MS/MS | Correlates DCA AUC with gastric residence time | [4] [7] [8] |
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